2,3-Difluoro-4-(methylthio)benzaldehyde

Catalog No.
S6647030
CAS No.
1785584-66-8
M.F
C8H6F2OS
M. Wt
188.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Difluoro-4-(methylthio)benzaldehyde

CAS Number

1785584-66-8

Product Name

2,3-Difluoro-4-(methylthio)benzaldehyde

IUPAC Name

2,3-difluoro-4-methylsulfanylbenzaldehyde

Molecular Formula

C8H6F2OS

Molecular Weight

188.20 g/mol

InChI

InChI=1S/C8H6F2OS/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-4H,1H3

InChI Key

CARGICGAERBKLY-UHFFFAOYSA-N

SMILES

CSC1=C(C(=C(C=C1)C=O)F)F

Canonical SMILES

CSC1=C(C(=C(C=C1)C=O)F)F

2,3-Difluoro-4-(methylthio)benzaldehyde is an organic compound with the molecular formula C₉H₇F₂S and a molecular weight of 208.21 g/mol. This pale yellow crystalline solid exhibits a strong odor and is characterized by the presence of two fluorine atoms located at positions 2 and 3, along with a methylthio group at position 4 of the benzene ring. The compound is relatively unstable, being sensitive to air, heat, and light, and it is sparingly soluble in water but soluble in organic solvents such as ethanol, chloroform, and dichloromethane. Its melting point ranges from 62 to 64 °C, while its boiling point is approximately 235 °C at atmospheric pressure.

Due to its reactive aldehyde group. Key reactions include:

  • Oxidation: The aldehyde can be oxidized to form carboxylic acids or other oxidized derivatives.
  • Reduction: The aldehyde group can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Halogenation: The presence of fluorine atoms allows for further halogenation reactions.
  • Condensation: It can participate in condensation reactions with various nucleophiles.

Research indicates that 2,3-Difluoro-4-(methylthio)benzaldehyde exhibits potential biological activities. It has been utilized as a starting material for synthesizing various organic compounds, including pharmaceutical intermediates and agrochemicals. Its unique structure allows it to act as a reagent in organic synthesis and as a fluorescent probe. Additionally, studies have suggested that derivatives of methylthio-substituted benzaldehydes possess antioxidant properties and may exhibit antibacterial activity .

The synthesis of 2,3-Difluoro-4-(methylthio)benzaldehyde can be achieved through several methods:

  • Vilsmeier-Haack Reaction: This method involves the condensation of 2,3-difluorobenzaldehyde with methylthiomorpholine in the presence of a Lewis acid catalyst.
  • Fluorination Reactions: The compound can also be synthesized by reacting 4-methylbenzaldehyde with elemental fluorine in suitable solvents.

2,3-Difluoro-4-(methylthio)benzaldehyde has diverse applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
  • Materials Science: The compound can be used as a precursor for novel fluorescent materials.
  • Catalysis: It enhances the efficiency of various organic reactions due to its reactive functional groups .

The interaction studies involving 2,3-Difluoro-4-(methylthio)benzaldehyde focus on its reactivity with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The presence of fluorine and methylthio groups may influence its reactivity and binding affinity to biological targets .

Several compounds share structural similarities with 2,3-Difluoro-4-(methylthio)benzaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
3-Fluoro-4-methylbenzaldehydeContains one fluorine atom and lacks methylthio groupLess reactive due to absence of methylthio group
4-(Trifluoromethoxy)benzaldehydeContains trifluoromethoxy instead of methylthioDifferent chemical properties due to trifluoromethoxy
2-Fluoro-4-(methylthio)benzaldehydeContains one fluorine atom at position 2Similar methylthio group but different reactivity
3,5-Difluoro-4-(methylthio)benzaldehydeContains two fluorine atoms at positions 3 and 5Variation in position of fluorine affects reactivity

Uniqueness

The uniqueness of 2,3-Difluoro-4-(methylthio)benzaldehyde lies in its combination of both fluorine atoms and a methylthio group on the benzene ring. This specific arrangement imparts distinct chemical properties that make it a versatile intermediate in organic synthesis and valuable in scientific research.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Exact Mass

188.01074231 g/mol

Monoisotopic Mass

188.01074231 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-23-2023

Explore Compound Types